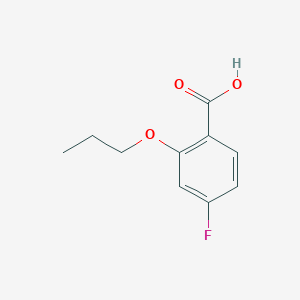

4-Fluoro-2-n-propoxybenzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research

Fluorinated benzoic acid derivatives are a class of compounds that have garnered considerable attention in chemical research. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physical, chemical, and biological properties. lookchem.com This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modify acidity, making these compounds valuable in drug discovery and materials science. lookchem.comglobalscientificjournal.compreprints.orgnih.gov The unique characteristics of the fluorine atom, such as its high electronegativity and small size, allow for subtle yet impactful modifications to molecular architecture, leading to the development of novel pharmaceuticals and functional materials. lookchem.com

Current State of Knowledge Regarding 4-Fluoro-2-n-propoxybenzoic Acid and Its Analogues

This compound is a white to slightly yellow crystalline powder. chemicalbook.com It is a derivative of benzoic acid, characterized by a fluorine atom at the fourth position and a propoxy group at the second position of the benzene (B151609) ring. cymitquimica.comcymitquimica.comcymitquimica.com This compound is primarily used as an intermediate in organic synthesis. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ cymitquimica.com |

| Molecular Weight | 198.19 g/mol cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

| CAS Number | 1378666-16-0 cymitquimica.comcymitquimica.comsigmaaldrich.com |

Research on analogues, such as 4-fluorobenzoic acid, has been more extensive. chemicalbook.comwikipedia.org 4-fluorobenzoic acid is used in the synthesis of various organic compounds, including those with potential antimicrobial activity. globalscientificjournal.comresearchgate.net Another related compound, 4-fluoro-2-hydroxybenzoic acid, is synthesized from 2,4-difluorobenzoic acid. chemicalbook.com The study of these analogues provides a framework for understanding the potential applications and synthesis pathways of this compound.

Overview of Research Trajectories and Objectives for this compound

Current research on this compound appears to be focused on its role as a building block in organic synthesis. cymitquimica.com Its structural features, including the fluoro and propoxy groups, make it a versatile scaffold for creating more complex molecules. cymitquimica.com Future research may explore its potential in medicinal chemistry, similar to other fluorinated benzoic acid derivatives that have shown promise as anti-inflammatory agents or in other therapeutic areas. nih.govmdpi.comppor.az Investigations into its liquid crystal properties, a known characteristic of some propoxybenzoic acid derivatives, could also be a potential avenue for research.

Historical Development of Propoxybenzoic Acid Studies

The study of propoxybenzoic acids has a history rooted in the exploration of liquid crystals. For instance, 4-propoxybenzoic acid has been a subject of interest in this field. nih.govfishersci.canih.gov The synthesis and characterization of various benzoic acid derivatives have been ongoing for many years, with early methods for preparing compounds like p-fluorobenzoic acid dating back to the work of Schiemann and others. wikipedia.orgorgsyn.org The development of synthetic methodologies for these compounds has been crucial for advancing their application in various scientific domains, including the synthesis of bioactive compounds and materials with specific physical properties. globalscientificjournal.comresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSPJDRIJIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 2 N Propoxybenzoic Acid

Retrosynthetic Analysis and Strategic Design for 4-Fluoro-2-n-propoxybenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.com For this compound, the primary disconnections involve the ether linkage and the carboxylic acid group.

A logical retrosynthetic approach would involve two key bond cleavages:

C-O Bond Disconnection (Ether): The n-propoxy group can be disconnected from the aromatic ring. This points to an O-alkylation reaction, specifically a Williamson ether synthesis, as the forward-step. masterorganicchemistry.comyoutube.com The precursors for this step would be 4-fluoro-2-hydroxybenzoic acid and a propyl halide (e.g., 1-bromopropane).

C-C Bond Disconnection (Carboxylic Acid): The carboxylic acid group can be disconnected from the fluorinated aromatic ring. In the forward direction, this suggests a carboxylation reaction of a suitable organometallic intermediate or the oxidation of a methyl group. leah4sci.comyoutube.com

This analysis suggests a primary synthetic strategy: begin with a precursor that already contains the fluoro and hydroxyl groups in the desired 1,2,4-substitution pattern, and then introduce the propoxy and carboxyl functionalities. An effective and common precursor for this strategy is 4-fluoro-2-hydroxybenzoic acid .

Multi-Step Synthesis Pathways for this compound

Based on the retrosynthetic analysis, a common multi-step pathway begins with a suitably substituted aromatic precursor.

Preparation of Key Aromatic Precursors

The synthesis of this compound relies on the availability of key substituted benzene (B151609) intermediates. A highly valuable precursor is 4-fluoro-2-hydroxybenzoic acid . One documented synthesis for this intermediate starts from 2,4-difluorobenzoic acid. chemicalbook.com

The reaction involves a nucleophilic aromatic substitution where one of the fluorine atoms is displaced by a hydroxyl group.

Synthesis of 4-fluoro-2-hydroxybenzoic acid: A mixture of 2,4-difluorobenzoic acid and sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is heated. chemicalbook.com The reaction proceeds for several hours, after which the product is isolated by acidification and precipitation. This method has been reported to achieve a high yield of approximately 90%. chemicalbook.com

| Reactants | Reagents & Conditions | Product | Yield |

| 2,4-Difluorobenzoic acid | 1. NaOH, DMSO, 130°C, 8h | 4-Fluoro-2-hydroxybenzoic acid | ~90% chemicalbook.com |

| 2. HCl (to adjust pH to 2-3) |

An alternative pathway could begin with 3-fluorophenol (B1196323), which can be synthesized from m-aminophenol via a diazotization reaction using anhydrous hydrofluoric acid and a nitrite (B80452) source. google.com The 3-fluorophenol could then undergo carboxylation to introduce the carboxylic acid group, although this adds complexity to the sequence.

Introduction of the Propoxy Moiety via O-Alkylation

With the key precursor, 4-fluoro-2-hydroxybenzoic acid, in hand, the n-propoxy group is introduced via an O-alkylation reaction. The Williamson ether synthesis is the classic and most effective method for this transformation. masterorganicchemistry.comwikipedia.org

In this step, the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid (or its ester derivative to prevent unwanted reactions with the carboxylic acid) is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), in an SN2 reaction to form the ether linkage. youtube.comwikipedia.org

Typical Reaction Conditions for O-Alkylation:

Substrate: 4-Fluoro-2-hydroxybenzoic acid or its ester (e.g., methyl 4-fluoro-2-hydroxybenzoate).

Base: A suitable base is crucial for deprotonating the phenol (B47542). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). researchgate.netyoutube.com

Alkylating Agent: A primary alkyl halide like 1-bromopropane or 1-iodopropane is used.

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone (B3395972) is typically employed to facilitate the SN2 reaction. wikipedia.org

The reaction is generally heated to between 50 and 100 °C to ensure completion within a reasonable timeframe, typically 1-8 hours. wikipedia.org If an ester was used as a protecting group, a final hydrolysis step is required to yield the target carboxylic acid.

Carboxylic Acid Functional Group Installation and Derivatization

While the most direct route involves starting with a benzoic acid derivative, alternative strategies can install the carboxylic acid group at a later stage. Modern methods offer novel approaches to this transformation.

One advanced technique is the direct carboxylation of fluorinated aromatic compounds using carbon dioxide (CO₂) and organic electrolysis. researchgate.net This method can regioselectively synthesize a variety of fluorine-containing aromatic carboxylic acids from readily available aromatic compounds. researchgate.net This approach is particularly valuable as it utilizes CO₂, a greenhouse gas, as a C1 feedstock.

Another established method is the oxidation of a benzylic methyl group. leah4sci.com A synthetic route could involve the O-propoxylation of 4-fluoro-2-methylphenol, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). A patent describes the synthesis of substituted benzoic acids from the corresponding alkylbenzenes via liquid-phase oxidation using a cobalt/manganese catalyst system and an oxygen-containing gas. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities. The O-alkylation step is a key target for optimization.

Key Parameters for Optimization in O-Alkylation:

Choice of Base and Solvent: The combination of base and solvent significantly affects reaction rates and selectivity. Strong bases like NaH in anhydrous solvents like THF or DMF ensure complete deprotonation of the phenol. masterorganicchemistry.com However, milder bases like K₂CO₃ in acetone are often sufficient and easier to handle. researchgate.net

Temperature and Reaction Time: The O-alkylation of phenols is often kinetically controlled. researchgate.net Careful control of temperature is necessary to favor O-alkylation over potential side reactions like C-alkylation. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. quizlet.com

Catalysis: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed, especially in biphasic systems, to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, leading to improved yields and milder reaction conditions. quizlet.com

Modern Techniques: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products by ensuring rapid and uniform heating. researchgate.net

A study on the O-alkylation of phenol with dimethyl ether demonstrated optimization of conversion (46.57%) and selectivity (88.22%) at 280 °C using a phosphotungstic acid over γ-Al₂O₃ catalyst, highlighting the importance of catalyst selection and temperature control. mdpi.com Although the specific reagents differ, the principles of optimizing temperature, catalyst, and reactant ratios are directly applicable.

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Key Green Chemistry Considerations:

Safer Solvents: Traditional solvents for O-alkylation, such as DMF, are effective but pose health risks. acsgcipr.org Green chemistry encourages their replacement with safer alternatives. While water is an ideal green solvent, its protic nature can hinder the SN2 reaction. However, solvent-free conditions, using a solid base like K₂CO₃, have been shown to be highly effective for the etherification of phenols, offering high purity and excellent yields. researchgate.net Another approach involves using surfactants in aqueous media to facilitate the reaction.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. The direct carboxylation via organic electrolysis is an example of a catalytic process that can replace stoichiometric organometallic reagents. researchgate.net Similarly, using catalytic amounts of a phase-transfer catalyst is preferable to using large quantities of solvents or other reagents. quizlet.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct carboxylation with CO₂ has excellent atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation reduces energy consumption. researchgate.net The development of catalysts that allow reactions to proceed under milder conditions is a key research area. mdpi.com

By carefully selecting starting materials, employing catalytic and solvent-free methods, and optimizing reaction conditions for energy efficiency, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scale-Up Considerations and Process Chemistry of this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of various process chemistry and engineering parameters to ensure safety, efficiency, cost-effectiveness, and environmental compliance.

Raw Material Sourcing and Management: The primary raw materials for the described synthesis are 2,4-Difluorobenzoic acid, sodium hydroxide, an n-propyl halide (e.g., 1-bromopropane), and a base for the etherification (e.g., potassium carbonate), along with various solvents. For large-scale production, securing a stable and cost-effective supply chain for these materials is paramount. The cost and availability of 2,4-Difluorobenzoic acid, the starting material, can significantly influence the final product's cost.

Reaction Conditions and Equipment: The first step, the hydroxylation of 2,4-Difluorobenzoic acid, involves high temperatures (130°C) and the use of a potentially corrosive base (NaOH) in DMSO. chemicalbook.com On a large scale, this necessitates the use of industrial reactors made from materials resistant to high temperatures and caustic conditions, such as glass-lined or specialized steel alloy reactors. Precise temperature control is critical to prevent runaway reactions and the formation of impurities. The large volume of ice water required for precipitation and the subsequent handling of acidic aqueous streams must be factored into the facility design.

For the Williamson ether synthesis, the choice of solvent and base is crucial. While effective, solvents like DMF can be problematic on a large scale due to their high boiling points, toxicity, and difficulty in removal and disposal. More environmentally benign and easily recoverable solvents like acetone or 2-butanone (B6335102) (MEK) are often preferred in industrial settings. The use of a strong, moisture-sensitive base like sodium hydride requires strict anhydrous conditions and specialized handling procedures to manage the evolution of flammable hydrogen gas. A milder base like potassium carbonate is often safer and more practical for large-scale operations.

Process Optimization and Impurity Profile: On a commercial scale, maximizing yield and throughput while minimizing waste is a key objective. In the hydroxylation step, controlling the reaction temperature and time is crucial to minimize the formation of potential side-products from over-reaction or decomposition. chemicalbook.com In the etherification step, a common impurity is the O-alkylation of the carboxylic acid group in addition to the desired phenolic etherification. While this can be reversed during acidic workup, optimizing reaction conditions (e.g., choice of base, temperature, and order of addition) can minimize its formation. Another potential issue is the competition between O-alkylation and C-alkylation, although O-alkylation is generally favored for phenoxides. The purity profile of the final product must be well-characterized, and purification methods like industrial-scale recrystallization must be developed to consistently meet quality specifications.

Work-up and Product Isolation: The work-up procedures for both steps involve handling large volumes of aqueous solutions. The acidification step requires careful pH control and dissipation of heat. chemicalbook.com The isolation of the solid product via filtration needs to be efficient, using equipment such as large-scale filter-dryers or centrifuges to handle the slurry. The subsequent washing and drying steps must be optimized to effectively remove residual solvents and impurities without degrading the product.

Waste Management and Environmental Impact: Large-scale production generates significant waste streams, including spent solvents and aqueous waste containing salts and residual organics. Process chemistry aims to minimize this waste by, for example, recycling solvents where possible. The aqueous waste from both steps will be either acidic or basic and must be neutralized before being sent to a wastewater treatment facility. The environmental impact and regulatory compliance associated with the chosen solvents and reagents are major considerations in process development.

Interactive Data Table: Key Reaction Parameters

| Parameter | Step 1: Hydroxylation | Step 2: Etherification (Williamson Synthesis) |

| Starting Material | 2,4-Difluorobenzoic acid | 4-Fluoro-2-hydroxybenzoic acid |

| Key Reagents | Sodium Hydroxide (NaOH) | 1-Bromopropane, Potassium Carbonate (K2CO3) |

| Solvent | Dimethyl sulfoxide (DMSO) | Acetone or Dimethylformamide (DMF) |

| Temperature | ~130 °C chemicalbook.com | Reflux |

| Key Challenge | High temperature, potential for side reactions | Competition between O-alkylation and C-alkylation |

| Work-up | Acidification and precipitation chemicalbook.com | Aqueous extraction and recrystallization |

Spectroscopic and Advanced Structural Characterization of 4 Fluoro 2 N Propoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus within a molecule. For 4-Fluoro-2-n-propoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformational dynamics.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the protons of the n-propoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing fluorine atom and carboxylic acid group, along with the electron-donating propoxy group, create a specific electronic distribution that affects the shielding and deshielding of the aromatic protons.

The aromatic region will likely show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene ring. The proton at position 3, being ortho to both the electron-donating propoxy group and the electron-withdrawing carboxylic acid, will have a unique chemical shift. The protons at positions 5 and 6 will be influenced by the fluorine atom at position 4 and will show characteristic splitting patterns due to coupling with each other and with the fluorine atom.

The n-propoxy group will display three signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the aromatic ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | >10.0 | br s | - |

| H-6 | 7.8 - 8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 |

| H-3 | 6.8 - 7.0 | d | J(H-F) ≈ 2-3 |

| H-5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 9-10, J(H-H) ≈ 2-3 |

| -OCH₂- | 4.0 - 4.2 | t | J(H-H) ≈ 6-7 |

| -CH₂- | 1.8 - 2.0 | sext | J(H-H) ≈ 7 |

| -CH₃ | 1.0 - 1.2 | t | J(H-H) ≈ 7 |

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.

The carbon of the carboxylic acid group (C=O) will appear at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will have chemical shifts between 100 and 165 ppm. The carbon atom attached to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbon atom attached to the propoxy group (C-2) will be shifted downfield due to the oxygen atom. The carbons of the n-propoxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 (C-O) | 155 - 160 |

| C-1 | 115 - 120 |

| C-6 | 130 - 135 (d, JCF ≈ 8-10 Hz) |

| C-3 | 105 - 110 (d, JCF ≈ 2-4 Hz) |

| C-5 | 100 - 105 (d, JCF ≈ 20-25 Hz) |

| -OCH₂- | 65 - 75 |

| -CH₂- | 20 - 30 |

| -CH₃ | 10 - 15 |

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. 'd' denotes a doublet due to carbon-fluorine coupling. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-4 position. The chemical shift of this fluorine will be influenced by the electronic environment of the benzene ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). The chemical shift is typically reported relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be observed between the coupled aromatic protons (H-5 and H-6) and between the adjacent methylene and methyl protons of the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the ether linkage, and the C-F bond. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will be observed in the 1200-1300 cm⁻¹ region. The C-F stretching vibration is expected to appear as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching is also observable in the Raman spectrum, the aromatic C=C stretching vibrations often give strong Raman signals. The symmetric stretching of the benzene ring is also typically Raman active.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | FT-IR, FT-Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | FT-IR, FT-Raman |

| Ether | C-O-C stretch | 1200 - 1300 | FT-IR |

| Fluoroalkane | C-F stretch | 1200 - 1250 | FT-IR |

Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the carboxylic acid, fluorine, and propoxy substituents will influence the position and intensity of these absorption maxima (λmax). The electron-donating propoxy group and the electron-withdrawing carboxylic acid and fluorine atom will affect the energy levels of the molecular orbitals involved in the electronic transitions. Typically, substituted benzoic acids exhibit two main absorption bands in the UV region.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~210 - 230 |

| π → π | ~250 - 280 |

Note: Predicted data is based on the analysis of similar compounds. The exact λmax values and molar absorptivities are solvent-dependent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry fragmentation data for this compound is not available in prominent scientific databases or literature. While the molecular weight can be confirmed, a specific analysis of its fragmentation pattern under various ionization conditions has not been publicly documented.

For related benzoic acid derivatives, mass spectrometry is a powerful tool to determine the molecular weight and elucidate the structure through fragmentation analysis. Commonly observed fragmentation pathways for benzoic acids include the loss of a water molecule (H₂O), a carboxyl group (COOH), and carbon dioxide (CO₂). In the case of this compound, one would anticipate potential fragmentation of the n-propoxy group as well, though specific ion fragments and their relative abundances are not documented.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

There are no published X-ray crystallography studies for this compound. Therefore, detailed data on its solid-state molecular conformation, bond lengths, bond angles, and crystal packing arrangement are not available.

Chiroptical Spectroscopy (if applicable to chiral analogues)

There is no information available in the scientific literature regarding chiral analogues of this compound. Consequently, no chiroptical spectroscopy data, such as circular dichroism, is available for this compound or its potential stereoisomers. Chiroptical spectroscopy is only applicable to chiral molecules, and in the absence of any synthesized and resolved chiral analogues of this compound, this analytical method is not relevant.

Derivatives and Analogues of 4 Fluoro 2 N Propoxybenzoic Acid: Design and Synthesis

Rational Design Strategies for Novel 4-Fluoro-2-n-propoxybenzoic Acid Derivatives

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying one part of the molecule at a time and observing the effect, researchers can build a map of which structural features are important. nih.gov For instance, the propoxy chain could be lengthened, shortened, or branched to probe spatial requirements, while the carboxylic acid could be replaced with bioisosteres like tetrazoles to alter acidity and metabolic stability.

Bioisosteric Replacement: The fluorine atom itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can dramatically alter electronic properties, metabolic stability, and binding interactions without significantly changing the molecule's size. Further design could involve replacing the fluorine with other halogens (Cl, Br) or small functional groups like a cyano or methyl group.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, allow for the virtual screening of potential derivatives. nih.gov By modeling how different analogues might interact with a biological target, scientists can prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.govnih.gov

These design principles guide the synthetic chemist in creating new molecules that are not just randomly generated but are intelligently tailored for enhanced performance.

Synthetic Methodologies for Diversifying the Structure of this compound

The core structure of this compound provides three primary handles for chemical modification: the carboxylic acid, the propoxy chain, and the aromatic ring.

The carboxylic acid group is arguably the most versatile functional group on the scaffold for derivatization. Standard organic reactions can readily convert it into a wide array of functional groups.

Esterification: Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid). researchgate.netglobalscientificjournal.com Alternatively, for more sensitive alcohols, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This allows for the synthesis of a vast library of esters with varying alkyl or aryl side chains.

Amidation: The formation of amides is another fundamental transformation. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. preprints.org More modern and milder methods utilize peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate the direct coupling of the carboxylic acid with an amine, often providing high yields and accommodating a broad range of functional groups on the amine component. researchgate.netrsc.org

Interactive Table: Examples of Carboxylic Acid Modifications

| Derivative Type | Reagents | Reaction Name |

| Methyl Ester | Methanol, H₂SO₄ | Fischer Esterification |

| Ethyl Ester | Ethanol (B145695), H₂SO₄ | Fischer Esterification |

| tert-Butyl Ester | DCC, DMAP, tert-Butanol | Steglich Esterification |

| Benzyl (B1604629) Amide | 1. Thionyl Chloride2. Benzylamine | Acyl Chloride Formation & Amidation |

| Anilide | HBTU, Aniline, Base | Peptide Coupling |

The n-propoxy group offers another avenue for structural diversification. While modifications here are more complex than at the carboxylic acid, several strategies exist:

O-Dealkylation and Re-alkylation: The propyl group can be cleaved to reveal a hydroxyl group (forming 4-fluoro-2-hydroxybenzoic acid). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. The resulting phenol (B47542) can then be re-alkylated with a variety of different alkyl halides or tosylates (e.g., ethyl iodide, benzyl bromide, isobutyl tosylate) using a base like potassium carbonate or sodium hydride. This allows for the introduction of different ether side chains, including those with branches, rings, or other functional groups.

Functionalization of the Chain: While less common, it is conceivable to perform reactions on the propyl chain itself, such as free-radical halogenation, although this often suffers from a lack of selectivity. A more controlled approach would involve starting with a functionalized propoxy group (e.g., 3-bromopropoxy) during the initial synthesis of the scaffold.

The benzene (B151609) ring itself can be further functionalized, although the existing substituents will direct the position of any new groups. The positions ortho and meta to the fluorine atom (positions 3 and 5) are potential sites for electrophilic aromatic substitution.

Halogenation: Introduction of additional halogen atoms (e.g., bromine or chlorine) onto the ring can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: The introduction of a nitro group can be accomplished with a mixture of nitric acid and sulfuric acid. The nitro group can then serve as a handle for further chemistry, for example, by being reduced to an amine.

Cross-Coupling Reactions: If a bromo or iodo-analogue of the parent compound is used (e.g., 5-bromo-4-fluoro-2-n-propoxybenzoic acid), powerful transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions can be employed. ossila.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, attaching complex aryl, vinyl, or alkynyl groups to the aromatic ring. The Ullmann reaction can be used to form carbon-nitrogen or carbon-oxygen bonds, for instance by coupling an aryl halide with an amine or alcohol in the presence of a copper catalyst. nih.gov

Library Synthesis and High-Throughput Approaches for Derivative Generation

To efficiently explore the chemical space around this compound, modern synthetic approaches move beyond one-at-a-time synthesis.

Parallel Synthesis: This technique involves performing multiple reactions simultaneously in a spatially separated manner, such as in a multi-well plate. For example, a stock solution of the activated carboxylic acid (e.g., the acyl chloride) could be dispensed into an array of vials, each containing a different amine or alcohol, to rapidly generate a library of amides or esters. rsc.org

Combinatorial Chemistry: This approach can be used to generate even larger libraries by systematically combining sets of building blocks. For instance, one could synthesize a set of 5 different ester derivatives and then subject each of these to 10 different aromatic substitution reactions, theoretically yielding a 50-member library from a two-step sequence. Mechanochemistry, using high-throughput milling systems, has emerged as a method for the parallel synthesis of derivatives in a solvent-free or low-solvent environment. rsc.org

These high-throughput methods are invaluable for rapidly creating a diverse collection of compounds for screening purposes.

Stereoselective Synthesis of Chiral this compound Analogues

Introducing chirality into molecules can have profound effects on their properties. Stereoselective synthesis focuses on producing a single enantiomer or diastereomer of a chiral molecule.

Analogues of this compound could be made chiral in several ways:

Modification of the Propoxy Chain: If the propoxy chain is replaced with a chiral group, such as a (S)-sec-butoxy group, the resulting molecule becomes chiral. This can be achieved by using an enantiomerically pure alcohol (e.g., (S)-butan-2-ol) in the O-alkylation step.

Asymmetric Reactions: Chiral catalysts can be used to introduce new stereocenters in a controlled manner. For example, an asymmetric hydrogenation of a derivative containing a double bond could create a new chiral center with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch For instance, the carboxylic acid could be coupled to a chiral oxazolidinone, like those developed by Evans. Alkylation of this intermediate would proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched product and allow for the recycling of the auxiliary. ethz.ch The principle of "Self-Regeneration of Stereocenters" (SRS) is another advanced strategy where a temporary chiral center is used to control the formation of a permanent one. ethz.ch

These stereoselective techniques are critical for creating specific, three-dimensional structures, which is often a requirement for biologically active molecules and advanced materials. ethz.chnih.govnih.gov

Pharmacological and Biological Investigations of 4 Fluoro 2 N Propoxybenzoic Acid and Its Derivatives

In Vitro Biological Activity Screening and Profiling

The in vitro biological activity of derivatives of 4-fluorobenzoic acid has been explored, particularly in the context of enzyme inhibition. One area of significant investigation has been the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases.

A study focused on the synthesis and biological evaluation of a series of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as potential cholinesterase inhibitors. nih.gov The compounds were designed to interact with both the catalytic and peripheral anionic sites of cholinesterase enzymes. The in vitro inhibitory activity of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using Ellman's spectrophotometric method. nih.gov Among the synthesized derivatives, compounds 4a and 4d demonstrated the most potent inhibitory activity, with IC₅₀ values comparable to the reference drug tacrine. nih.gov

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected 4-Fluorobenzoic Acid Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| 4a | 0.12 ± 0.02 | 0.25 ± 0.03 |

| 4d | 0.09 ± 0.01 | 0.18 ± 0.02 |

| Tacrine (Reference) | 0.15 ± 0.02 | 0.21 ± 0.02 |

Mechanistic Studies of Molecular and Cellular Interactions

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, leading to unique molecular and cellular interactions. doctoral-programs.de Fluorine's high electronegativity can induce polarity in otherwise nonpolar regions of a molecule, influencing protein-protein interactions and ligand-receptor binding. doctoral-programs.dechemrxiv.org

In the context of fluorinated amino acids, which can be considered building blocks for more complex molecules, studies have shown that fluorine substitution can enhance the inhibitory activity of proteins. chemrxiv.org For example, fluorinated derivatives of bovine pancreatic trypsin inhibitor (BPTI) exhibited enhanced inhibition of the serine protease α-chymotrypsin compared to the non-fluorinated wild-type protein. chemrxiv.org This enhanced activity is attributed to the favorable interactions of the fluorinated side chains within the S1 binding pocket of the protease. chemrxiv.org These findings highlight the potential for fluorine substitution to modulate the biological activity of molecules through specific molecular interactions. rsc.orgnih.gov

Molecular modeling studies of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives have provided insights into their interactions with cholinesterase enzymes. nih.gov These studies revealed that the derivatives adopt an extended conformation within the active site gorge of acetylcholinesterase. nih.gov However, in the active site of butyrylcholinesterase, both bent and extended conformations were observed, suggesting different binding modes for the two enzymes. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in lipid and glucose metabolism. nih.gov They are activated by fatty acids and their derivatives. nih.gov There are three main isotypes of PPARs: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological functions. nih.govnih.gov While various synthetic ligands for PPARs have been developed, there is no specific information available in the current scientific literature regarding the modulation of PPARs by 4-Fluoro-2-n-propoxybenzoic acid or its close derivatives.

The glucocorticoid receptor (GR) is a nuclear receptor that mediates the effects of glucocorticoids, playing a key role in inflammation and immune responses. mdpi.comnih.gov The ligand-binding domain of the GR is responsible for binding to glucocorticoids and initiating a signaling cascade. nih.govnih.gov Research into the development of selective GR modulators has explored the use of various chemical scaffolds. tue.nl

One study focused on designing drug-like molecular glues to stabilize the protein-protein interaction between the glucocorticoid receptor and 14-3-3 proteins. tue.nl This study utilized benzoic acid derivatives as part of the molecular structure of these stabilizing compounds. tue.nl While this research does not directly involve this compound, it demonstrates the potential for benzoic acid derivatives to interact with components of the glucocorticoid receptor signaling pathway. tue.nl The study highlights how specific chemical modifications can influence the binding and stabilization of protein complexes involving the GR. tue.nl

Enzyme Inhibition and Activation Profiling

Derivatives of 4-fluorobenzoic acid have been shown to exhibit inhibitory activity against various enzymes. As detailed in section 5.1, 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives are potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

In a separate line of research, a novel fluoroquinazoline-carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, an enzyme involved in cell cycle regulation. nih.gov The inhibitory activity of this compound and its analogs was evaluated in an in vitro kinase assay. nih.gov The results indicated that the presence of a halogen substitution on the terminal phenyl ring and a fluorine atom on the quinazoline (B50416) scaffold contributed to the inhibitory potency. nih.gov The free carboxylic acid group was also found to be essential for the compound's activity. nih.gov

Antimicrobial and Antifungal Efficacy Assessments

The antimicrobial and antifungal properties of various derivatives of 4-fluorobenzoic acid have been the subject of several investigations. globalscientificjournal.comresearchgate.net These studies have led to the identification of compounds with significant activity against a range of microbial pathogens. arkat-usa.orgnih.gov

One study reported the synthesis of a series of hydrazide-hydrazones derived from 4-fluorobenzoic acid hydrazide, which were evaluated for their potential as antimicrobial agents. globalscientificjournal.comresearchgate.net Another investigation focused on N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives. arkat-usa.org The synthesized compounds were screened for their antibacterial and antifungal activity, with the functionalized aminothiazole derivatives showing higher antibacterial activity compared to the corresponding thiazolone derivatives. arkat-usa.org

The antifungal activity of these derivatives was also assessed, with some compounds showing slight sensitivity against Candida tenuis. arkat-usa.org Furthermore, fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogs have been synthesized and tested for their antibacterial activity against Gram-positive bacteria. nih.gov Trifluoromethyl-substituted thiosemicarbazide (B42300) derivatives demonstrated notable activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Selected 4-Fluorobenzoic Acid Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives | Bacteria | Higher activity than thiazolone derivatives | arkat-usa.org |

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus (MSSA and MRSA) | MIC: 7.82 - 31.25 µg/mL | nih.gov |

| N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives | Candida tenuis | Slightly sensitive (fungistatic) | arkat-usa.org |

Evaluation of Anti-inflammatory Pathways and Effects

There is no specific research available detailing the evaluation of this compound or its derivatives in relation to anti-inflammatory pathways and effects. While other fluorinated compounds have been investigated for these properties, such as fluorinated benzofuran (B130515) derivatives which have shown to suppress inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) nih.govdntb.gov.ua, and certain fluorine-substituted benzo[h]quinazoline-2-amines that act as NF-κB inhibitors nih.gov, these findings cannot be directly attributed to this compound.

Theoretical and Computational Chemistry Studies of 4 Fluoro 2 N Propoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in understanding their structural and electronic characteristics. nih.gov Such calculations for 4-Fluoro-2-n-propoxybenzoic acid would reveal the distribution of electron density, which is crucial for predicting its reactivity. The presence of the electron-withdrawing fluorine atom and the electron-donating propoxy group significantly influences the electronic environment of the benzene (B151609) ring and the acidity of the carboxylic acid group.

DFT studies can also be used to calculate key quantum chemical reactivity parameters. nih.gov These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's reactivity.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a measure of chemical stability. | A larger gap suggests higher kinetic stability and lower chemical reactivity. eurekaselect.com |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to undergo reduction. |

| Electronegativity | A measure of the atom's ability to attract shared electrons. | Influences bond polarities and intermolecular interactions. |

| Hardness and Softness | Measures of the resistance to change in electron distribution. | Predicts the nature of interactions with other chemical species. |

This table outlines the typical parameters obtained from DFT calculations and their general relevance. Specific values for this compound would require dedicated computational studies.

Ab Initio Calculations for Thermochemical Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. High-level ab initio methods, such as W1-F12 and CCSD(T)-F12, are employed to accurately predict the thermochemical properties of molecules in the gas phase. researchgate.net For a series of 4-n-alkyloxybenzoic acids, these calculations have been used to determine standard molar enthalpies of formation. researchgate.net

For this compound, ab initio calculations could provide reliable data on its heat of formation, standard entropy, and heat capacity. nih.gov These thermochemical parameters are essential for understanding the compound's stability and for thermochemical calculations in various chemical processes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. nih.gov For benzoic acid derivatives, docking has been used to screen for potential inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov In such a study involving this compound, the molecule would be computationally placed into the active site of a target protein to predict its binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. eurekaselect.comuoa.gr An MD simulation would track the movements of the atoms in the system, providing insights into the conformational changes and the persistence of key interactions. The root mean square deviation (RMSD) of the protein and ligand would be monitored to evaluate the stability of the binding pose. uoa.gr

Prediction of Spectroscopic Parameters and Conformational Preferences through Computational Methods

Computational chemistry can also predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For instance, DFT calculations can be used to compute the theoretical vibrational frequencies (infrared and Raman spectra) and the nuclear magnetic resonance (NMR) chemical shifts. epstem.net By comparing these predicted spectra with experimental data, the structure and conformation of the synthesized molecule can be confirmed.

Furthermore, computational methods can explore the conformational landscape of flexible molecules like this compound. The n-propoxy chain can adopt various conformations, and computational energy calculations can identify the most stable (lowest energy) conformers, which are likely to be the most populated at room temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For substituted benzoic acids, QSAR models can be developed to predict their efficacy for a specific biological target based on various molecular descriptors.

A 3D-QSAR model, for example, would use the three-dimensional structures of a set of related molecules to correlate their properties with their known biological activities. plos.orgresearchgate.net If a series of analogues of this compound with known biological data were available, a QSAR model could be built. This model would highlight which structural features, such as the position and nature of substituents on the benzene ring, are important for the observed activity. The resulting model could then be used to predict the biological efficacy of new, unsynthesized analogues.

Cheminformatics Approaches for Analogues and Virtual Screening

Cheminformatics combines computer and informational sciences to address problems in chemistry. For this compound, cheminformatics tools can be used to search large chemical databases for structurally similar compounds or potential analogues. This can help in identifying other compounds with potentially similar properties or biological activities.

Virtual screening is a powerful cheminformatics technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to find other commercially available or synthetically accessible molecules with a higher predicted activity. This process typically involves filtering compounds based on physicochemical properties and then performing high-throughput molecular docking.

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of 4-Fluoro-2-n-propoxybenzoic acid is analogous to other multi-functional benzoic acids that serve as crucial building blocks in organic chemistry. For instance, the related compound 4-Fluoro-2-iodobenzoic acid, with its three distinct functional groups, is a testament to the versatility of such scaffolds. ossila.com This compound is utilized in the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins through reactions such as the Sonogashira coupling. ossila.com Similarly, this compound can be envisioned as a starting material for a variety of complex molecular targets. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions, guided by the existing substituents.

The synthesis of derivatives from the closely related 4-fluorobenzoic acid to create bioactive compounds further illustrates the potential of this class of molecules. globalscientificjournal.com For example, amide derivatives of 4-fluorobenzoic acid have been synthesized and investigated for their antimicrobial properties. globalscientificjournal.com This suggests that this compound could similarly be a precursor to novel therapeutic agents or other biologically active compounds.

Integration into Advanced Functional Materials

The unique electronic and physical properties conferred by the fluorine and alkoxy substituents make fluorinated benzoic acids attractive for the development of advanced functional materials.

Fluorinated liquid crystals are a cornerstone of modern display technology, and their properties are finely tuned by the molecular structure of their components. bldpharm.com While direct research on this compound in liquid crystal applications is not widely published, the principles of liquid crystal design strongly suggest its potential in this field. The related compound, 2-Fluoro-4-hydroxybenzoic acid, is a known intermediate for synthesizing mesogens, the core components of liquid crystals. ossila.com The para-positioning of the functional groups in such molecules is often preferred for creating the necessary rod-like shape of liquid crystal molecules. ossila.com

The introduction of a fluorine atom can significantly influence key properties such as dielectric anisotropy, optical anisotropy, and melting points. bldpharm.com The n-propoxy group, an alkyl chain, is also a common feature in liquid crystal design, contributing to the desired mesophase behavior. It is therefore plausible that this compound could be utilized as a precursor for novel liquid crystal materials, potentially offering a unique combination of properties. Research on other alkoxy-substituted polystyrene derivatives has shown their utility in creating alignment layers for liquid crystal displays, indicating the broader importance of alkoxy groups in this technology. nih.gov

The reactive nature of the carboxylic acid group in this compound makes it a suitable monomer or precursor for polymerization reactions. While specific polymers derived from this exact compound are not extensively documented in public literature, the synthesis of polymers from similar functionalized benzoic acids is a well-established field. For example, 2-Fluoro-4-hydroxybenzoic acid has been used in the synthesis of immunoadjuvants with a polyphosphazene backbone, demonstrating the integration of such building blocks into complex polymeric structures. ossila.com This reaction proceeds through the nucleophilic substitution of the deprotonated phenoxide, a reaction pathway that could be adapted for derivatives of this compound.

Significance in Agrochemical Research and Development

The incorporation of fluorine into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. While direct evidence of this compound's use in commercial agrochemicals is not available, the broader class of fluorinated aromatic compounds is of significant interest in this industry. The synthesis of various derivatives from 4-fluorobenzoic acid for evaluation as potential antimicrobial agents highlights the exploration of this chemical space for agrochemical applications. globalscientificjournal.com The structural motifs present in this compound could be incorporated into new pesticide or herbicide candidates, leveraging the known benefits of fluorination.

Development of Novel Catalytic Systems Utilizing this compound Scaffolds

The development of new catalytic systems often relies on the design of ligands that can coordinate with metal centers to control reactivity and selectivity. While there is no specific research detailing the use of this compound in catalysis, its structure presents possibilities. The carboxylic acid group can act as an anchoring point to a solid support or a larger molecular framework, while the ether and fluoro substituents could modulate the electronic environment of a catalytic center. For instance, the related 4-Fluoro-2-(phenylamino)benzoic acid has been synthesized using a copper catalyst, indicating the compatibility of the fluorinated benzoic acid core with transition metal chemistry. nih.gov This suggests that derivatives of this compound could be explored as ligands in the development of novel catalytic systems.

Future Research Directions and Emerging Challenges

Exploration of Novel and More Efficient Synthetic Pathways for 4-Fluoro-2-n-propoxybenzoic Acid

The development of efficient and selective synthetic methodologies is paramount for the broader availability and application of this compound. While general methods for the synthesis of fluorinated benzoic acids exist, future research will likely focus on pathways that offer higher yields, milder reaction conditions, and greater cost-effectiveness.

One promising avenue involves the refinement of nucleophilic aromatic substitution (SNAr) reactions. The synthesis of the related compound, 4-fluoro-2-hydroxybenzoic acid, from 2,4-difluorobenzoic acid demonstrates the viability of this approach. nih.govchemicalbook.com Future investigations could optimize this transformation for the introduction of the n-propoxy group, potentially through the use of advanced catalytic systems.

Furthermore, catalytic methods, such as those employing transition metals, could offer more direct routes. For instance, methods developed for the synthesis of related fluorinated aromatic compounds, like the copper-catalyzed reaction of 2-bromo-4-fluorobenzoic acid with aniline, could be adapted. nih.gov Research into novel catalytic systems that can directly and selectively introduce the n-propoxy group onto the fluorinated benzene (B151609) ring would be a significant advancement. A patent describing the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene using a Friedel-Crafts acylation reaction highlights another potential, albeit indirect, pathway that could be explored and modified. google.com

The table below outlines potential starting materials and reaction types that could be investigated for more efficient synthesis of this compound, based on established syntheses of similar compounds.

| Starting Material | Reaction Type | Potential Advantages |

| 2,4-Difluorobenzoic acid | Nucleophilic Aromatic Substitution (SNAr) | Readily available starting material. |

| 4-Fluoro-2-iodobenzoic acid | Cross-coupling reaction | Versatile for introducing various functional groups. ossila.com |

| 3-Fluorotoluene | Multi-step synthesis (e.g., acylation, oxidation) | Cost-effective starting material. |

Identification of Undiscovered Biological Targets and Therapeutic Modalities

The biological activities of fluorinated benzoic acid derivatives are a rich area for exploration. Derivatives of p-hydroxybenzoic acid have demonstrated a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netsemanticscholar.org Similarly, derivatives of 4-fluorobenzoic acid have been investigated as potential antimicrobial agents. researchgate.netglobalscientificjournal.com These findings suggest that this compound and its derivatives could possess undiscovered therapeutic potential.

Future research should employ high-throughput screening and in silico modeling to identify potential biological targets. Techniques like reverse docking and pharmacophore-based screening can help predict interactions with various proteins, paving the way for targeted biological assays. nih.govunipi.it Investigating the compound's effect on inflammatory pathways, microbial growth, and cellular oxidative stress could unveil novel therapeutic applications. For example, chalcone (B49325) derivatives synthesized from related fluorinated compounds have shown promising anti-inflammatory and analgesic properties. nih.gov

The following table summarizes potential biological activities that warrant investigation for this compound, based on the activities of related compounds.

| Biological Activity | Rationale based on Related Compounds |

| Antimicrobial | Derivatives of 4-fluorobenzoic acid show antimicrobial potential. researchgate.netglobalscientificjournal.com |

| Anti-inflammatory | Derivatives of p-hydroxybenzoic acid and fluorinated chalcones exhibit anti-inflammatory effects. nih.govresearchgate.netsemanticscholar.org |

| Antioxidant | Phenolic acids, a related class, are known for their antioxidant properties. researchgate.net |

| Nematicidal | p-Hydroxybenzoic acid has shown nematicidal activity. researchgate.net |

Development of Advanced Materials with Tunable Properties

The unique electronic properties conferred by the fluorine atom and the molecular shape of benzoic acid derivatives make them attractive building blocks for advanced materials. For instance, related compounds like 4-Fluoro-2-iodobenzoic acid are utilized in the synthesis of bioactive bicyclic heterocycles. ossila.com This suggests that this compound could serve as a precursor for novel polymers, liquid crystals, or other functional materials.

Future research could focus on incorporating this compound into polymer backbones to modulate properties such as thermal stability, chemical resistance, and optical characteristics. The presence of the fluorine atom can enhance intermolecular interactions and influence the self-assembly of molecules, which is a critical aspect in the design of liquid crystals. Exploring the synthesis of esters and amides of this compound could lead to new materials with tunable mesophasic and electro-optical properties.

Addressing Sustainability and Environmental Considerations in Chemical Processes

As with any chemical manufacturing process, the environmental impact and sustainability of synthesizing this compound are critical considerations. Future research must focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. ncert.nic.in

This includes exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations under mild conditions. Additionally, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of new synthetic pathways. egrassbcollege.ac.in Research into the biodegradability and potential environmental fate of fluorinated benzoic acids is also crucial to ensure their long-term sustainability. Studies on the degradation of fluorobenzoic acids by microorganisms suggest that while some isomers can be broken down, others may persist in the environment. nih.gov Understanding the specific degradation pathways for this compound will be an important area of future research. Furthermore, the synthesis of fluorinated surfactants and their environmental persistence is an area of growing concern, highlighting the need for proactive environmental assessment of new fluorinated compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. nih.gov For this compound, these computational tools can be applied in several key areas.

In synthetic chemistry, ML algorithms can predict reaction outcomes and suggest optimal reaction conditions, thereby reducing the number of experiments required. For instance, machine learning models are being developed to predict the toxicity and properties of carboxylic acids, which could be applied to this compound. unisza.edu.my Graph neural networks are also being used to predict chemical properties of benzoic acid derivatives. researchgate.net

In drug discovery, AI can be used for the in silico screening of vast virtual libraries of derivatives of this compound to identify candidates with high predicted activity against specific biological targets. nih.gov ML models trained on existing data for similar compounds can predict various properties, such as pKa, which is crucial for understanding a molecule's behavior in biological systems. acs.org Furthermore, computational studies can provide insights into the structural and electronic properties that influence the compound's interactions. nih.govresearchgate.net

The integration of AI and ML offers a powerful approach to navigate the complexities of chemical space and unlock the full potential of this compound and its derivatives.

Q & A

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer :

- Pharmacophore modeling : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the fluorine atom enhances membrane permeability.

- Structure-activity relationships (SAR) : Modify the n-propoxy chain length to balance lipophilicity (logP ~2.5) and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.